![molecular formula C15H14ClNO2 B5782876 N-(4-chlorophenyl)-4-ethoxybenzamide CAS No. 346721-79-7](/img/structure/B5782876.png)
N-(4-chlorophenyl)-4-ethoxybenzamide
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Overview
Description
N-(4-chlorophenyl)-4-ethoxybenzamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Celecoxib is a widely studied compound due to its potential therapeutic applications.
Mechanism of Action
Celecoxib selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Celecoxib is widely used in laboratory experiments due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound for studying the inflammatory response. However, Celecoxib has limitations as well. It has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and caution should be exercised when using Celecoxib in patients with a history of cardiovascular disease.
Future Directions
Celecoxib has potential therapeutic applications in various conditions such as cancer, Alzheimer's disease, and cardiovascular disease. Future research should focus on the development of new formulations of Celecoxib that can improve its therapeutic efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of Celecoxib and its potential use in the prevention and treatment of various diseases.
Synthesis Methods
The synthesis of Celecoxib involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base, followed by the reaction with 4,4'-dihydroxybenzophenone. The product is then purified by recrystallization to obtain pure Celecoxib.
Scientific Research Applications
Celecoxib has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Celecoxib has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLGHAFMOXIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357606 |
Source
|
Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-ethoxybenzamide | |
CAS RN |
346721-79-7 |
Source
|
Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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